6,9-Diazaspiro[4.5]decan-7-one hydrochloride

Physicochemical characterization Salt selection Formulation

6,9-Diazaspiro[4.5]decan-7-one hydrochloride (CAS 2197057-51-3) is a spirocyclic diamine hydrochloride salt with molecular formula C₈H₁₅ClN₂O and molecular weight 190.67 g·mol⁻¹, composed of a cyclopentane ring and a piperazinone ring sharing a single quaternary carbon. The free base (CAS 1246396-45-1) has a molecular weight of 154.21 g·mol⁻¹.

Molecular Formula C8H15ClN2O
Molecular Weight 190.67
CAS No. 2197057-51-3
Cat. No. B3034761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,9-Diazaspiro[4.5]decan-7-one hydrochloride
CAS2197057-51-3
Molecular FormulaC8H15ClN2O
Molecular Weight190.67
Structural Identifiers
SMILESC1CCC2(C1)CNCC(=O)N2.Cl
InChIInChI=1S/C8H14N2O.ClH/c11-7-5-9-6-8(10-7)3-1-2-4-8;/h9H,1-6H2,(H,10,11);1H
InChIKeyUHGHTOXENYSWTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,9-Diazaspiro[4.5]decan-7-one Hydrochloride (CAS 2197057-51-3): Core Identity and Procurement-Relevant Features


6,9-Diazaspiro[4.5]decan-7-one hydrochloride (CAS 2197057-51-3) is a spirocyclic diamine hydrochloride salt with molecular formula C₈H₁₅ClN₂O and molecular weight 190.67 g·mol⁻¹, composed of a cyclopentane ring and a piperazinone ring sharing a single quaternary carbon . The free base (CAS 1246396-45-1) has a molecular weight of 154.21 g·mol⁻¹ . The compound is typically supplied as a white hygroscopic powder with ≥95% purity and is stored at 2–8 °C in sealed polyethylene containers to prevent hydrate formation above 35% relative humidity . Its spirocyclic architecture provides conformational restriction that is valued in medicinal chemistry for enhancing receptor binding affinity and metabolic stability compared to flexible acyclic analogs . The compound serves as a key intermediate for constructing GABA receptor modulators, muscarinic receptor antagonists, and kinase inhibitors .

Why 6,9-Diazaspiro[4.5]decan-7-one Hydrochloride Cannot Be Casually Substituted: The Evidence Gap


Spirocyclic diazaspiro[4.5]decane scaffolds are not interchangeable building blocks. The position of the two nitrogen atoms within the spiro framework—whether 6,9-, 2,8-, or 1,4-substitution—dictates the geometry of the exit vectors, the pKₐ of the amine nitrogens, and the overall molecular shape presented to a biological target [1]. For example, 2,8-diazaspiro[4.5]decan-1-one derivatives have been optimized as selective dual TYK2/JAK1 inhibitors with IC₅₀ values of 6 nM and 37 nM respectively, while 6,9-diazaspiro[4.5]decan-7-one scaffolds direct substituents into different regions of chemical space and have been employed for GABA receptor modulation and kinase inhibitor programs [1]. Even within the same nominal scaffold, the hydrochloride salt (CAS 2197057-51-3) and the free base (CAS 1246396-45-1) differ in solubility, hygroscopicity, and handling characteristics, with the hydrochloride form exhibiting good water solubility but requiring humidity-controlled storage below 35% RH to avoid hydrate formation . Substituting a 2,8- or 1,4-diazaspiro isomer for the 6,9-isomer changes the spatial relationship between reactive handles and may abolish activity in a structure-based design campaign. The quantitative comparisons below substantiate why procurement decisions must be compound-specific rather than scaffold-generic.

Quantitative Differentiation Evidence for 6,9-Diazaspiro[4.5]decan-7-one Hydrochloride vs. Closest Analogs


Evidence 1: Solubility and Hygroscopicity – Hydrochloride Salt vs. Free Base

The hydrochloride salt (CAS 2197057-51-3) exhibits good solubility in water and lower alcohols but limited miscibility in non-polar media, making it suitable for aqueous reaction conditions and biological assays. In contrast, the free base (CAS 1246396-45-1) has different solubility characteristics that favor organic solvent compatibility. Stability testing of the hydrochloride reveals a tendency to form hydrates above 35% relative humidity, necessitating storage at 2–8 °C in sealed polyethylene containers, whereas the free base has no such hydrate-formation warning reported . The quantified water solubility of the structurally related 6,9-diazaspiro[4.5]decane-7,10-dione is estimated at 26,070 mg·L⁻¹ (log Kow = −1.09, estimated), providing a class-level solubility benchmark .

Physicochemical characterization Salt selection Formulation

Evidence 2: Positional Isomerism – 6,9-Diazaspiro vs. 2,8-Diazaspiro Scaffolds Target Distinct Biological Space

The 6,9-diazaspiro[4.5]decan-7-one scaffold positions its two nitrogen atoms and the ketone to project substituents along a specific spatial vector distinct from the 2,8-diazaspiro[4.5]decan-1-one isomer. In a published SAR study, 2,8-diazaspiro[4.5]decan-1-one derivatives were optimized to achieve IC₅₀ values of 6 nM (TYK2) and 37 nM (JAK1) with >23-fold selectivity over JAK2 [1]. These activities are exquisitely dependent on the 2,8-substitution pattern. The 6,9-diazaspiro[4.5]decan-7-one scaffold, by contrast, has been employed for constructing GABA receptor modulators and muscarinic receptor antagonists—target classes that require different pharmacophore geometries . The ketone position (C-7 in the 6,9-isomer vs. C-1 in the 2,8-isomer) provides a distinct hydrogen-bond acceptor vector.

Medicinal chemistry Scaffold selection Kinase inhibitor design

Evidence 3: Conformational Restriction – Spirocyclic 6,9-Diazaspiro[4.5]decan-7-one vs. Flexible Acyclic Diamine Analogs

The spirocyclic junction of 6,9-diazaspiro[4.5]decan-7-one locks the cyclopentane and piperazinone rings into a fixed relative orientation, reducing the conformational entropy penalty upon target binding compared to flexible acyclic diamines such as N,N′-dimethylethylenediamine (MW 88.15) or N-(2-aminoethyl)acetamide derivatives . This conformational restriction is a class-level advantage of spiro[4.5] scaffolds, which have been demonstrated crystallographically to pre-organize substituents for productive interactions with enzyme active sites, as shown for spiro[4.5]decanone-containing PHD2 inhibitors (e.g., compound 24: PHD3 IC₅₀ = 0.219 ± 0.025 μM) versus flexible 2OG analogs [1]. The rigid spiro framework of the 6,9-diazaspiro[4.5]decan-7-one core enhances stereochemical stability and provides defined exit vectors for the two amine nitrogens and the C-7 ketone .

Conformational analysis Receptor binding Drug design

Evidence 4: Synthetic Versatility – Reductive Amination Handle Differentiates 6,9-Diazaspiro[4.5]decan-7-one from Non-Amine Spiro Analogs

The 6,9-diazaspiro[4.5]decan-7-one scaffold contains a secondary amine (N-9) that can undergo reductive amination to construct tertiary amines with defined stereochemistry, a synthetic handle absent in non-amine spiro analogs such as spiro[4.5]decan-7-one (CAS 4746-84-3, C₁₀H₁₆O, MW 152.23) and 1,4-dioxaspiro[4.5]decan-7-one (CAS 4969-01-1, MW 156.18) . This amine handle enables direct diversification into libraries of N-substituted analogs for SAR exploration. In addition, the ketone at C-7 provides a second orthogonal functionalization site via reduction, oximation, or Grignard addition, offering a dual-handle synthetic strategy not available in fully reduced 6,9-diazaspiro[4.5]decane analogs that lack the carbonyl group .

Synthetic chemistry Building block Late-stage functionalization

Evidence 5: Class-Level PHD Inhibition – Spiro[4.5]decanone Scaffold Validated in Crystallographic and SAR Studies

Although no published IC₅₀ data exist specifically for 6,9-diazaspiro[4.5]decan-7-one hydrochloride against PHD enzymes, the spiro[4.5]decanone scaffold class has been validated through crystallographic and SAR studies as a template for generating potent and selective 2OG oxygenase inhibitors [1]. In the Oxford study (Holt-Martyn et al., 2019), spiro[4.5]decanone-containing inhibitors achieved PHD3 IC₅₀ values as low as 0.219 ± 0.025 μM (compound 24) and PHD2 IC₅₀ values of 0.143 ± 0.097 μM (CODD substrate) and 0.049 ± 0.005 μM (NODD substrate) for compound 14 [1][2]. These values compare favorably with clinically advanced PHD inhibitors (e.g., roxadustat PHD2 IC₅₀ ≈ 1–3 μM depending on assay conditions) and demonstrate that the spiro[4.5]decanone core is intrinsically competent for potent 2OG oxygenase engagement when appropriately substituted [1]. The 6,9-diazaspiro variant, with its additional nitrogen atom, offers an extra hydrogen-bond donor/acceptor and a basic amine for modulating physicochemical properties not available in the carba-spiro[4.5]decanone series.

Prolyl hydroxylase inhibition Hypoxia signaling Anemia therapeutics

Evidence 6: Available Purity Specification – 6,9-Diazaspiro[4.5]decan-7-one Hydrochloride (95%) vs. Unspecified-Purity Analogs

The commercially supplied 6,9-diazaspiro[4.5]decan-7-one hydrochloride (CAS 2197057-51-3) is specified at 95% purity with defined storage conditions (2–8 °C, sealed polyethylene containers, humidity <35% RH) and documented physical form (white hygroscopic powder) . This level of specification enables direct use in SAR campaigns without additional purification, a practical procurement advantage. In contrast, the free base (CAS 1246396-45-1) is typically available only through custom synthesis with variable purity and undefined storage stability . The structurally related 6,9-diazaspiro[4.5]decane-7,10-dione (CAS 90392-32-8) is available from some vendors with defined purity but lacks the secondary amine handle required for reductive amination diversification .

Quality control Procurement specification Reproducibility

Evidence-Backed Application Scenarios for 6,9-Diazaspiro[4.5]decan-7-one Hydrochloride Procurement


Scenario 1: CNS Drug Discovery – GABA Receptor Modulator and Muscarinic Antagonist Programs

The 6,9-diazaspiro[4.5]decan-7-one scaffold is specifically cited as a starting material for creating GABA receptor modulators and muscarinic receptor antagonists, with the spirocyclic amine undergoing reductive amination to construct tertiary amines possessing defined stereochemistry . The conformational restriction imposed by the spirocyclic junction reduces the entropic penalty upon receptor binding, as demonstrated crystallographically for spiro[4.5]decanone-containing enzyme inhibitors [1]. CNS drug discovery teams should prioritize this scaffold when seeking to replace flexible acyclic amine linkers with a rigid, pre-organized alternative that provides two defined exit vectors for substituent decoration. The dual-handle architecture (N-9 amine + C-7 ketone) allows parallel optimization of receptor affinity and ADME properties from a single building block .

Scenario 2: Kinase Inhibitor Programs – Metabolic Stability Enhancement via Spirocyclic Scaffold Replacement

The 6,9-diazaspiro[4.5]decan-7-one hydrochloride serves as a building block for creating kinase inhibitors with enhanced metabolic stability, as the spirocyclic framework reduces oxidative metabolism at the amine nitrogens compared to flexible acyclic diamines . While the 2,8-diazaspiro[4.5]decan-1-one isomer has been directly validated in low-nanomolar TYK2/JAK1 inhibition (IC₅₀ = 6 nM and 37 nM respectively) [2], the 6,9-isomer provides a distinct exit-vector geometry that may access different binding pockets within the same kinase family. For kinase programs where the 2,8-scaffold has been exhausted or where IP freedom-to-operate is a concern, the 6,9-scaffold offers a structurally differentiated but mechanistically analogous starting point for hit generation.

Scenario 3: Prolyl Hydroxylase Inhibitor Design – Leveraging the Spiro[4.5]decanone Pharmacophore with an Additional Nitrogen

The spiro[4.5]decanone scaffold class has been validated through crystallographic and SAR studies at the University of Oxford as a template for potent and selective 2OG oxygenase (PHD) inhibition, with compound 14 achieving PHD2 IC₅₀ values of 0.143 μM (CODD substrate) and 0.049 μM (NODD substrate) [1][3]. The 6,9-diazaspiro[4.5]decan-7-one scaffold retains the spiro[4.5]decanone pharmacophore while incorporating an additional nitrogen atom (N-6) that can serve as a hydrogen-bond donor/acceptor or be functionalized to modulate basicity, solubility, and off-target profile. Teams developing next-generation PHD inhibitors for anemia or ischemic disease should evaluate the 6,9-diazaspiro variant as a strategy for improving selectivity over the carba-spiro[4.5]decanone series by exploiting the additional nitrogen-mediated interactions with the enzyme active site.

Scenario 4: Parallel Library Synthesis – Dual Orthogonal Handles for Rapid SAR Exploration

The 6,9-diazaspiro[4.5]decan-7-one scaffold provides two chemically orthogonal diversification handles—the secondary amine (N-9) for reductive amination and the ketone (C-7) for reduction, oximation, or organometallic addition—enabling parallel SAR exploration from a single building block . This dual-handle architecture is absent in mono-functional spiro analogs such as spiro[4.5]decan-7-one (ketone only) or 6,9-diazaspiro[4.5]decane (amines only). Medicinal chemistry teams can procure a single batch of the hydrochloride salt, divide it into two parallel synthesis streams (amine functionalization vs. ketone functionalization), and evaluate the resulting analogs in head-to-head biological assays, thereby reducing the number of synthetic steps and intermediate purifications required to explore chemical space around the spiro core.

Quote Request

Request a Quote for 6,9-Diazaspiro[4.5]decan-7-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.